1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide
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Overview
Description
1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the sulfonyl group: The indole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.
Formation of the carbohydrazide: The sulfonylated indole is then reacted with hydrazine to form the carbohydrazide derivative.
Chemical Reactions Analysis
1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide can be compared with other indole derivatives such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a fluorine substituent on the phenyl ring, which can influence its chemical and biological properties.
2-(4-methylsulfonylphenyl)indole derivatives: These compounds have been studied for their antimicrobial, COX inhibitory, and anti-inflammatory activities.
Properties
IUPAC Name |
1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)11-12-26(24,25)21-20-19(23)17-13-22(2)18-6-4-3-5-16(17)18/h3-13,21H,1-2H3,(H,20,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRMMAYELRNPL-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NNC(=O)C2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NNC(=O)C2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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